molecular formula C7H11FO B13295729 1-(2-Fluoroethyl)cyclobutane-1-carbaldehyde

1-(2-Fluoroethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13295729
M. Wt: 130.16 g/mol
InChI Key: GJZQVRJMNKUICJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C7H11FO. It is characterized by a cyclobutane ring substituted with a fluoroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with fluoroethylating agents. One common method is the nucleophilic substitution reaction where a cyclobutane derivative reacts with 2-fluoroethyl halide in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(2-Fluoroethyl)cyclobutan-1-ol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluoroalkyl groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. The fluoroethyl group can influence the compound’s reactivity and interaction with enzymes or receptors, potentially affecting biological pathways.

Comparison with Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the fluoroethyl group, making it less reactive in certain substitution reactions.

    1-(2-Chloroethyl)cyclobutane-1-carbaldehyde: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and properties.

    1-(2-Bromoethyl)cyclobutane-1-carbaldehyde: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl group.

Uniqueness: 1-(2-Fluoroethyl)cyclobutane-1-carbaldehyde is unique due to the presence of the fluoroethyl group, which imparts distinct reactivity and properties. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable in various research applications.

Properties

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

1-(2-fluoroethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H11FO/c8-5-4-7(6-9)2-1-3-7/h6H,1-5H2

InChI Key

GJZQVRJMNKUICJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCF)C=O

Origin of Product

United States

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